Mesosulfuron

Übersicht

Beschreibung

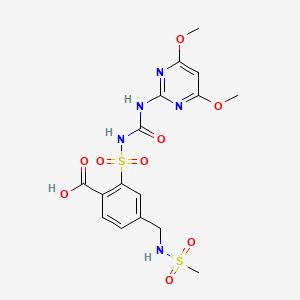

Mesosulfuron, also known as this compound-methyl, is an organic compound with the molecular formula C17H21N5O9S2. It is a sulfonylurea herbicide developed by Bayer AG in 2002. This compound is primarily used to control annual grassy weeds and some broad-leaved weeds in wheat fields. This compound-methyl works by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants .

Vorbereitungsmethoden

The synthesis of mesosulfuron involves multiple steps, starting from 4-chloro-2-aminobenzoic acid. The process includes esterification, diazotization, sulfonation, cyclization, and mesylation. The key steps are as follows :

Esterification: 4-chloro-2-aminobenzoic acid is esterified to form the corresponding ester.

Diazotization: The ester undergoes diazotization to form a diazonium salt.

Sulfonation: The diazonium salt reacts with sulfur dioxide to introduce the sulfonyl group.

Cyclization: The sulfonylated intermediate undergoes cyclization to form the pyridine ring.

Mesylation: The final step involves mesylation to produce this compound.

Industrial production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The process is designed to be scalable and environmentally friendly .

Analyse Chemischer Reaktionen

Mesosulfuron undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Efficacy in Weed Control

Research has demonstrated that mesosulfuron is effective against various weed species, including:

- Aegilops tauschii (goatgrass)

- Vulpia myuros (annual fescue)

- Avena fatua (wild oat)

Case Study: Efficacy Against Vulpia myuros

A study assessing the tolerance of V. myuros revealed that this species exhibited significant resistance to this compound when applied at different growth stages. The estimated effective dose (ED50) values indicated that tolerance increased with plant maturity, suggesting a need for strategic application timing to enhance herbicidal effectiveness .

Application Methods and Safety

This compound is typically applied as a foliar spray, often in combination with safeners like mefenpyr-diethyl. This combination helps mitigate phytotoxicity risks to crops while enhancing the herbicide's effectiveness against target weeds. Research indicates that seed dressing with mefenpyr-diethyl can improve crop tolerance and reduce the risk of herbicide resistance development .

Environmental Impact and Soil Microbiology

Recent studies have investigated the impact of this compound on soil microbiology and nitrogen cycling. Findings suggest that this compound can alter microbial communities in the soil, affecting nitrogen cycling processes. Understanding these interactions is crucial for developing sustainable agricultural practices that minimize negative environmental impacts while maintaining effective weed control .

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to potential environmental and health risks. Evaluations have shown that while the herbicide has a relatively low acute toxicity profile, chronic exposure could lead to adverse effects on non-target organisms. Comprehensive assessments are necessary to ensure safe application practices .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Chemical Class | Sulfonylurea |

| Target Weeds | Aegilops tauschii, Vulpia myuros, Avena fatua |

| Mechanism of Action | Inhibition of acetolactate synthase (ALS) |

| Application Method | Foliar spray; often combined with safeners |

| Environmental Impact | Alters soil microbial communities; affects nitrogen cycling |

| Regulatory Status | Subject to evaluations for environmental safety |

Wirkmechanismus

Mesosulfuron exerts its herbicidal effects by inhibiting the acetolactate synthase (ALS) enzyme. ALS is responsible for catalyzing the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting ALS, this compound disrupts the production of these essential amino acids, leading to the cessation of cell division and growth in susceptible plants .

Vergleich Mit ähnlichen Verbindungen

Mesosulfuron is part of the sulfonylurea family of herbicides, which includes compounds like:

- Chlorimuron-ethyl

- Metsulfuron-methyl

- Nicosulfuron

- Rimsulfuron

Compared to these similar compounds, this compound is unique due to its specific molecular structure, which provides a distinct spectrum of weed control and a different resistance profile. Its effectiveness against a broad range of grassy and broad-leaved weeds, combined with its relatively low toxicity to non-target organisms, makes it a valuable tool in modern agriculture .

Biologische Aktivität

Mesosulfuron-methyl is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling broadleaf weeds and certain grasses in various crops. Its mechanism of action involves the inhibition of acetolactate synthase (ALS), an essential enzyme for branched-chain amino acid biosynthesis in plants. This article explores the biological activity of this compound, including its efficacy, resistance mechanisms, metabolism, and safety profile.

This compound-methyl acts by inhibiting ALS, which is crucial for the synthesis of valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and leads to plant death. The herbicide is particularly effective against various weed species, including Tausch's goatgrass (Aegilops tauschii) and black-grass (Alopecurus myosuroides) .

Efficacy and Dose-Response Studies

Several studies have documented the dose-response relationship of this compound-methyl in different weed populations. For instance, a study indicated that a resistant population of black-grass exhibited a resistance index (RI) of 51.8-fold compared to susceptible populations when treated with this compound-methyl . The following table summarizes key findings from dose-response experiments:

Metabolism and Environmental Impact

The metabolism of this compound-methyl has been extensively studied to understand its environmental fate and potential for resistance development. In one study, it was found that the metabolic rate in resistant populations was significantly higher than in susceptible ones, indicating a possible mechanism for resistance through enhanced degradation . The following data illustrate the absorption and metabolism rates:

| Population Type | 3 DAT (%) | 5 DAT (%) | 7 DAT (%) | 9 DAT (%) |

|---|---|---|---|---|

| Resistant (MR) | 56.6 | 64.9 | 79.8 | 82.0 |

| Susceptible (S) | 46.9 | 58.7 | 69.3 | 69.0 |

(DAT = Days After Treatment) .

Case Studies on Resistance Development

Resistance to this compound-methyl has been documented in various weed species due to repeated use in agricultural settings. For example, a study focused on black-grass populations showed that genetic mutations in the ALS gene conferred resistance, with specific mutations leading to reduced sensitivity to the herbicide .

Another case study highlighted the role of mefenpyr-diethyl as a safener that enhanced the tolerance of wheat to this compound-methyl by increasing ALS activity and promoting metabolic detoxification processes . This raises concerns about over-reliance on this compound-methyl and potential resistance evolution.

Safety Profile

This compound-methyl has been evaluated for its toxicity to non-target organisms. Acute toxicity studies indicate that it is practically non-toxic to birds such as bobwhite quail and mallard ducks when administered through dietary exposure . The following table summarizes key safety findings:

| Test Subject | LD50 (mg/kg) | LC50 (mg/m³) | Irritation |

|---|---|---|---|

| Rats (oral/dermal) | >5000 | >1330 | Non-irritant to skin; slight irritant to eyes |

| Dogs (dietary) | >2000 | Not applicable | Moderate skin irritant |

Eigenschaften

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O9S2/c1-29-12-7-13(30-2)19-15(18-12)20-16(24)21-32(27,28)11-6-9(8-17-31(3,25)26)4-5-10(11)14(22)23/h4-7,17H,8H2,1-3H3,(H,22,23)(H2,18,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYMYMXYWIVVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058087 | |

| Record name | Mesosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400852-66-6 | |

| Record name | Mesosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400852-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400852666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919YAC7YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the target of mesosulfuron and how does it affect plants?

A: this compound is an acetolactate synthase (ALS)-inhibiting herbicide. [, , , , , , , , , , , , ] It binds to and inhibits the ALS enzyme, which is critical for the synthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. [, , , , , , , , , , , , ] Blocking BCAA synthesis disrupts protein production, ultimately leading to plant death. [, , , , , , , , , , , , ]

Q2: What is the molecular structure of this compound-methyl?

A: this compound-methyl is the methyl ester of this compound, which is the active form of the herbicide. Its IUPAC name is methyl 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4- (methylsulfonyl)methyl]benzoate. []

Q3: What is the molecular weight of this compound-methyl?

A3: The molecular weight of this compound-methyl is 464.46 g/mol.

Q4: Is there spectroscopic data available for this compound-methyl?

A: While the provided abstracts don't detail specific spectroscopic data, various techniques are used to characterize the compound. For example, liquid chromatography with UV detection is employed to quantify this compound-methyl residue levels in wheat and soil. []

Q5: How does the timing of nitrogen fertilizer application affect this compound efficacy?

A: Research suggests that applying nitrogen fertilizer too soon after this compound application can reduce its efficacy and potentially injure the crop. [] It was found that separating applications by at least 7 to 14 days minimized injury and potential yield reduction. []

Q6: Are there any compatibility issues with mixing this compound-methyl and urea ammonium nitrate (UAN)?

A: Combining this compound-methyl directly with UAN can lead to significant crop injury. [] It's recommended to apply these two separately, maintaining a time interval between applications. []

Q7: Is this compound-methyl directly involved in any catalytic reactions?

A: this compound-methyl itself isn't a catalyst. It acts as an inhibitor, specifically targeting the enzyme acetolactate synthase (ALS). [, , , , , , , , , , , , ]

Q8: Has resistance to this compound-methyl been reported in weed species?

A: Yes, resistance to this compound-methyl has been documented in various weeds, including Italian ryegrass, American sloughgrass, and shortawn foxtail. [, , , , , , , , , , , , , ]

Q9: What are the mechanisms of resistance to this compound-methyl?

A9: Resistance mechanisms include:

- Target-site resistance (TSR): Mutations in the ALS gene can reduce this compound-methyl binding affinity, rendering it less effective. [, , , , , , , , , , , , ]

- Non-target-site resistance (NTSR): Enhanced herbicide metabolism, often involving cytochrome P450 enzymes, can detoxify this compound-methyl faster in resistant plants. [, , , , ]

Q10: Is there cross-resistance between this compound-methyl and other herbicides?

A: Cross-resistance is common between this compound-methyl and other ALS-inhibiting herbicides. [, , , , , , , , , , , , , , ] The level of cross-resistance can vary depending on the specific ALS mutation or metabolic pathway involved. [, , , , , , , , , , , , , , ]

Q11: What is the environmental fate of this compound-methyl?

A: While specific degradation pathways aren't detailed in the abstracts, studies have investigated this compound-methyl residues in wheat and soil. [] Research suggests its persistence can vary depending on factors like soil type and environmental conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.